Methyl N-(tert-butoxycarbonyl)-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-phenylalaninate

Description

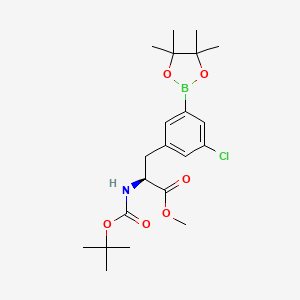

This compound is a boronate ester derivative of L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a chlorine substituent at the 3-position of the phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position. Its structure combines amino acid functionality with a boronate ester, making it valuable in Suzuki-Miyaura cross-coupling reactions for bioconjugation or peptide modification . The Boc group enhances stability during synthesis, while the chlorine substituent influences electronic properties and reactivity .

Properties

CAS No. |

942070-92-0 |

|---|---|

Molecular Formula |

C21H31BClNO6 |

Molecular Weight |

439.7 g/mol |

IUPAC Name |

methyl (2S)-3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C21H31BClNO6/c1-19(2,3)28-18(26)24-16(17(25)27-8)11-13-9-14(12-15(23)10-13)22-29-20(4,5)21(6,7)30-22/h9-10,12,16H,11H2,1-8H3,(H,24,26)/t16-/m0/s1 |

InChI Key |

QFXQVGCFCGKPBR-INIZCTEOSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CC(C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Boronate Ester: The phenyl ring is functionalized with a boronate ester using a Suzuki coupling reaction. This involves the reaction of a halogenated phenyl compound with a boronic acid or boronate ester in the presence of a palladium catalyst.

Final Coupling: The protected amino acid derivative is coupled with the boronate ester-substituted phenyl compound under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form a phenol derivative.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols in the presence of a base.

Major Products

Oxidation: Phenol derivative.

Reduction: Dechlorinated product.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of boronate esters on cellular processes, given their ability to interact with biomolecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate would depend on its specific application. For example, in BNCT, the boronate ester moiety would be responsible for capturing neutrons and releasing high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Key Structural Features and Differences

The following table highlights critical distinctions between the target compound and similar boronate esters:

Reactivity in Cross-Coupling Reactions

However, the Boc group stabilizes the amino moiety, preventing unwanted side reactions during synthesis . In contrast, compounds like tert-butyl 3-boronate benzoate () lack steric hindrance from the amino acid backbone, enhancing their coupling efficiency in certain contexts.

Spectroscopic and Electronic Properties

NMR studies () reveal that substituents significantly alter chemical environments. For example:

- The 3-Cl substituent in the target compound deshields adjacent protons, shifting signals downfield compared to methoxy or trifluoromethyl analogs.

- The Boc group induces distinct ¹³C NMR signals (~150–155 ppm for the carbonyl) absent in non-protected analogs .

Electron-withdrawing groups (e.g., Cl, CF₃) increase molecular hardness (η), as defined by Parr and Pearson , reducing polarizability and altering solubility. The target compound’s Cl substituent may lower solubility in non-polar solvents relative to tert-butyl or methoxy analogs .

Biological Activity

Methyl N-(tert-butoxycarbonyl)-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-phenylalaninate is a complex organic compound notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a dioxaborolane moiety that may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a chloro-substituted phenyl ring and a boronate ester group, which is significant for its potential applications in targeted therapies, particularly in cancer treatment through Boron Neutron Capture Therapy (BNCT).

The mechanism of action of this compound largely revolves around the boronate ester's ability to capture neutrons. Upon neutron capture, it releases high-energy particles that can induce localized damage to cancer cells while sparing surrounding healthy tissue. This property positions the compound as a promising candidate in the field of targeted cancer therapies.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit various biological activities, including inhibition of key enzymes involved in metabolic pathways. For instance:

| Compound | Structure | TPH1 Inhibition (% at 1 µM) | IC50 (nM) |

|---|---|---|---|

| 18i | - | 95% | 37 |

| LP533401 | - | 60% | 583 |

These studies suggest that modifications to the phenylalanine backbone or the introduction of different substituents can significantly alter the biological activity and potency of related compounds .

Case Studies

- Boron Neutron Capture Therapy (BNCT) : Research indicates that compounds with boronate esters can effectively target tumor cells while minimizing damage to healthy tissues. The specific activity of this compound in BNCT has not been extensively documented yet but aligns with the mechanisms observed in other boron-containing compounds.

- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit tryptophan hydroxylase (TPH1), an enzyme critical in serotonin biosynthesis. The inhibition rates and IC50 values indicate potential therapeutic roles in managing conditions like obesity and mood disorders .

Comparative Analysis

To better understand the potential applications of this compound compared to other compounds:

| Compound Name | Key Feature | Application Area |

|---|---|---|

| Compound A | TPH1 Inhibitor | Obesity treatment |

| Compound B | BNCT Agent | Cancer therapy |

| Methyl N... | Boronate Ester for BNCT | Targeted cancer therapy |

This table highlights how different compounds leverage similar structural features for diverse therapeutic applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.